N-([2,3'-bipyridin]-5-ylmethyl)-2-bromobenzamide
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Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide is a complex organic compound that features a bipyridine moiety linked to a bromobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and bromobenzamide units . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: The bromine atom in the benzamide group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield bipyridinium salts, while substitution reactions can produce a wide range of functionalized benzamides.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, altering their reactivity and function. This chelation can affect various biochemical pathways, including those involved in catalysis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different coordination properties.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-2-bromobenzamide is unique due to its specific substitution pattern and the presence of the bromobenzamide group. This combination of features allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to simpler bipyridine derivatives .
Properties
IUPAC Name |
2-bromo-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKHAJIFBDZNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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